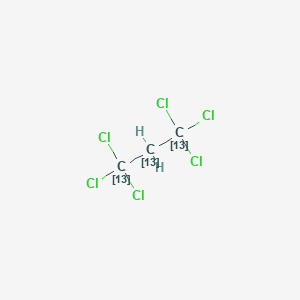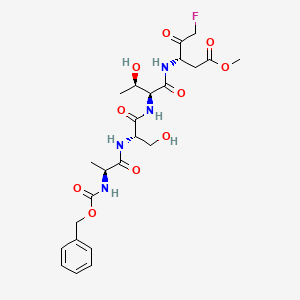
2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine is a chemical compound that features a fluorinated pyrimidine ring attached to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoropyrimidine-4-ol.
Ether Formation: The 5-fluoropyrimidine-4-ol is then reacted with 2-chloro-N,N-dimethylethanamine under basic conditions to form the desired ether linkage. Common bases used include potassium carbonate or sodium hydride.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the pyrimidine ring.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used; for example, using methanol can yield a methoxy-substituted pyrimidine.
Oxidation: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Hydrolysis: Hydrolysis typically yields 5-fluoropyrimidine-4-ol and N,N-dimethylethanamine.
Scientific Research Applications
Chemistry
In chemistry, 2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. The fluorine atom can enhance binding affinity and selectivity towards specific biological targets, making it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure can be modified to develop new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be exploited to create polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to enzymes or receptors. This can lead to the modulation of biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used in cancer treatment.
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of various fluorinated compounds.
5-Fluoropyrimidine-4-ol: A closely related compound used as a starting material in synthesis.
Uniqueness
2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine is unique due to its specific ether linkage and the presence of a dimethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H12FN3O |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-(5-fluoropyrimidin-4-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C8H12FN3O/c1-12(2)3-4-13-8-7(9)5-10-6-11-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
GEYIXKGVZCGKMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NC=NC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B12054743.png)
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12054749.png)

![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)
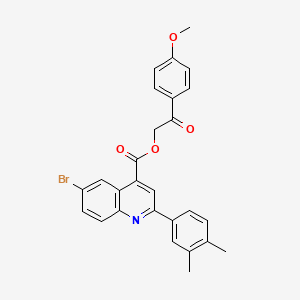
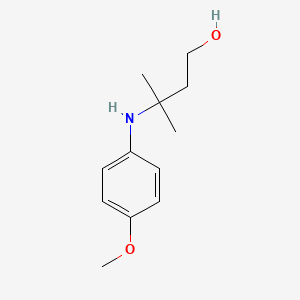
![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)
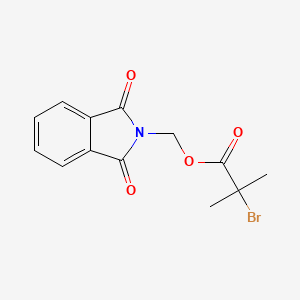
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)
